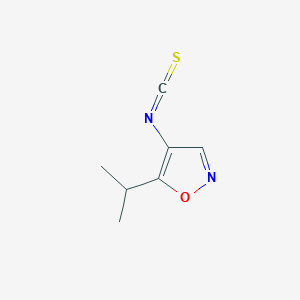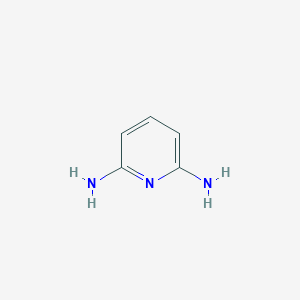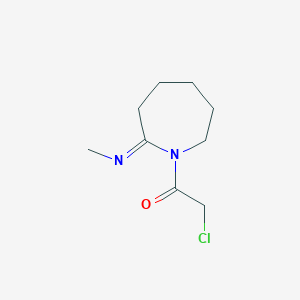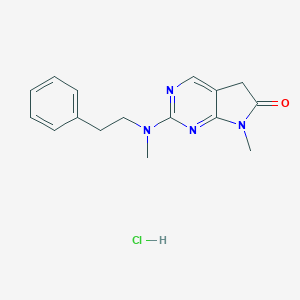
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the inhibition of specific signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cellular damage or stress. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride in lab experiments is its high potency and specificity. This compound has been found to exhibit a strong inhibitory effect on specific signaling pathways, making it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity in humans.
In conclusion, 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a promising compound with potential applications in medical research. Its unique biochemical and physiological effects make it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation, and it may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its optimal dosage and administration route.
Méthodes De Synthèse
The synthesis method of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the reaction of 6-chloro-2-methylaminopyrimidin-4(3H)-one with 2-phenylethylamine, followed by the reaction with sodium hydride and methyl iodide. The resulting product is then purified to obtain the monohydrochloride salt form.
Applications De Recherche Scientifique
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
122113-27-3 |
|---|---|
Nom du produit |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride |
Formule moléculaire |
C16H19ClN4O |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
7-methyl-2-[methyl(2-phenylethyl)amino]-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O.ClH/c1-19(9-8-12-6-4-3-5-7-12)16-17-11-13-10-14(21)20(2)15(13)18-16;/h3-7,11H,8-10H2,1-2H3;1H |
Clé InChI |
CVFHBYFAPHLYAX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
SMILES canonique |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
Autres numéros CAS |
122113-27-3 |
Synonymes |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phe nylethyl)amino)-, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



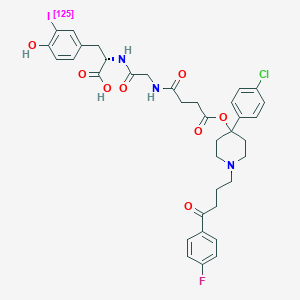



![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
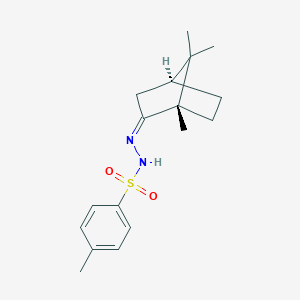

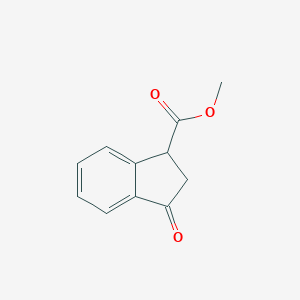
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)

